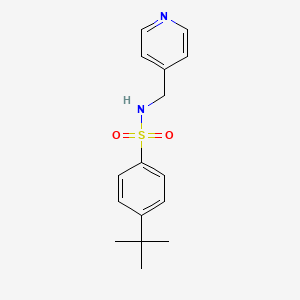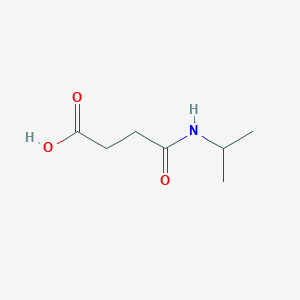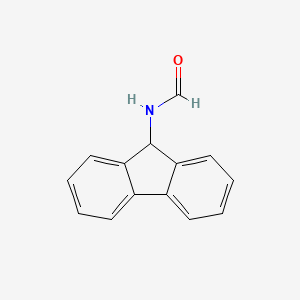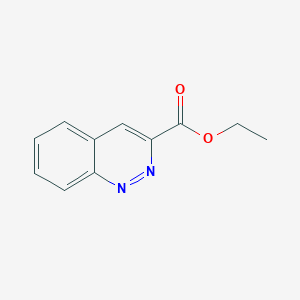
N-(2-Hydroxybenzyl)acetamide
Übersicht
Beschreibung
“N-(2-Hydroxybenzyl)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It is also known by its IUPAC name, N-[(2-hydroxyphenyl)methyl]acetamide .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in recent years . One method involves the reduction of N-arylaminoacetamides . Another study discussed the synthesis of a series of phenoxy oxazolines, which could be related to the synthesis process of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 165.19 g/mol . It has a topological polar surface area of 49.3 Ų . Other properties such as its exact mass and monoisotopic mass are 165.078978594 g/mol .Wissenschaftliche Forschungsanwendungen
Natural Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Its formation involves the chemoselective monoacetylation of the amino group of 2-aminophenol, using catalysts like Novozym 435. This process is significant in the development of antimalarial therapeutics (Magadum & Yadav, 2018).
Marine Actinobacterium Metabolite
Extracted from the marine actinobacterium Streptomyces sp., N-[2-(4-hydroxy-phenyl)ethyl]acetamide has been identified as a bioactive metabolite. This discovery adds to the understanding of marine microbial chemistry and its potential applications in drug discovery (Sobolevskaya et al., 2007).
Anti-inflammatory and Anti-arthritic Properties
Research indicates that N-(2-hydroxy phenyl) acetamide exhibits anti-arthritic and anti-inflammatory activities. In a study involving adjuvant-induced arthritic rats, it showed a reduction in pro-inflammatory cytokines and oxidative stress markers, suggesting its potential in treating arthritis (Jawed et al., 2010).
Use in Polymer Synthesis
N-Methyl-N-(p-vinylbenzyl) acetamide, a polymer synthesized from acetamide derivatives, serves as an effective phase transfer catalyst for nucleophilic substitution reactions. This demonstrates its utility in polymer chemistry and material science applications (Kondo et al., 1986).
Colorimetric Chemosensors
N-(2-Hydroxybenzyl)acetamide derivatives have been synthesized as chemosensors for metal ions like cobalt and copper in aqueous solutions. Their ability to change color in the presence of specific ions highlights their potential in environmental monitoring and chemical analysis (Na et al., 2016); (Kim et al., 2014).
Medicinal Chemistry Applications
The structure and properties of various acetamide derivatives, including this compound, have been studied for their potential in medicinal chemistry. These compounds are examined for their roles in the synthesis of novel drugs, particularly those with anticancer properties (Karaburun et al., 2018).
Zukünftige Richtungen
Research into N-(2-Hydroxybenzyl)acetamide and its derivatives is ongoing. One study found that this compound and Temozolomide synergistically induce apoptosis in human glioblastoma cell lines . Another study found that one of the this compound derivatives exhibits 94.1% inhibitory activity against Gibberella zeae at the concentration of 50 μg/mL . These findings suggest potential therapeutic applications for this compound and its derivatives in the future.
Wirkmechanismus
Target of Action
N-(2-Hydroxybenzyl)acetamide is a complex compound with a broad spectrum of potential biological activities. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, among others . These effects are typically mediated through the compound’s interaction with specific cellular receptors or enzymes, leading to changes in cellular function or signaling pathways.
Biochemical Pathways
For instance, indole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .
Result of Action
One study has reported that a compound with a similar structure exhibited significant inhibitory activity against gibberella zeae, a type of fungus . This suggests that this compound may also have potent biological activity.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds or substances, and specific conditions within the body if used as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTHXCBZMXABDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507760 | |
| Record name | N-[(2-Hydroxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80311-94-0 | |
| Record name | N-[(2-Hydroxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

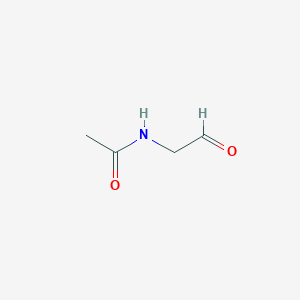
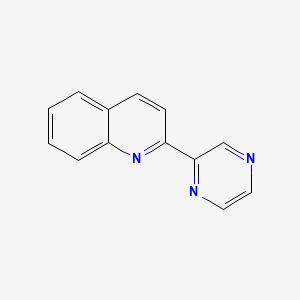
![N-[2-(1H-indol-3-yl)ethyl]formamide](/img/structure/B3060691.png)

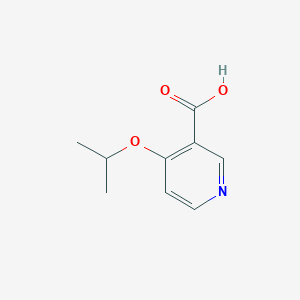
![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)
